![molecular formula C19H16FN3O3S B2636095 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide CAS No. 897612-14-5](/img/structure/B2636095.png)
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. In recent years, GSK-3 inhibitors have gained significant attention in the scientific community due to their potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition
The compound has been investigated as a selective degrader of histone deacetylase-3 (HDAC3) . HDACs play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is implicated in diseases, including cancer. Although this compound showed an IC50 value of 3.4 µM against HDAC3 , it did not exhibit degradation for the targeted HDACs .
Proteolysis Targeting Chimeras (PROTACs) Development
The design of PROTACs has emerged as a promising technology for modifying proteins of interest (POIs) through protein degradation. This compound was synthesized with the aim of functioning as a selective HDAC3 degrader, contributing to PROTAC development .
Anti-Inflammatory and Analgesic Properties
Indole derivatives, including this compound, have been explored for their biological potential. Some derivatives exhibit anti-inflammatory and analgesic activities. While specific data on this compound’s effects are not provided, it falls within the broader category of indole derivatives with potential therapeutic applications .
PPAR Agonist Design
The compound’s structure suggests it could be relevant in designing triple-acting PPARα, -γ, and -δ agonists . These peroxisome proliferator-activated receptor (PPAR) agonists have implications in metabolic regulation and other physiological processes .
DNA Targeting Agents
In a serendipitous discovery, related triazole derivatives were synthesized as DNA targeting agents . While not directly about our compound, this highlights the broader utility of similar chemical motifs in biological contexts .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)13-5-7-15(20)8-6-13)9-10-21-18(24)14-3-2-4-16(11-14)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCWSBBBQFLODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.